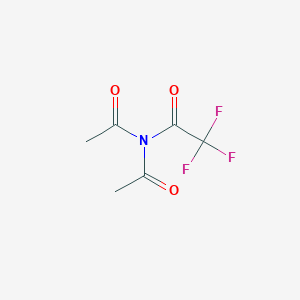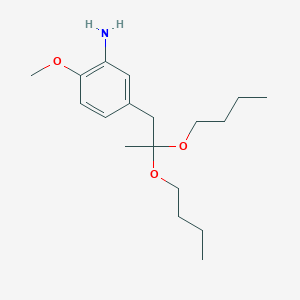
5-(2,2-Dibutoxypropyl)-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2-Dibutoxypropyl)-2-methoxyaniline is an organic compound characterized by its unique structure, which includes a methoxyaniline core substituted with a dibutoxypropyl group
Preparation Methods
The synthesis of 5-(2,2-Dibutoxypropyl)-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with 2,2-dibutoxypropane under specific conditions. The process can be summarized as follows:
Mixing Reactants: 2-methoxyaniline and 2,2-dibutoxypropane are mixed in a suitable solvent.
Catalysis: A catalyst, such as an acid or base, is added to facilitate the reaction.
Reaction Conditions: The mixture is heated to a specific temperature to promote the reaction.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
5-(2,2-Dibutoxypropyl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
5-(2,2-Dibutoxypropyl)-2-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 5-(2,2-Dibutoxypropyl)-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
5-(2,2-Dibutoxypropyl)-2-methoxyaniline can be compared with similar compounds such as:
2,2-Dimethoxypropane: Used as a reagent in organic synthesis, particularly in the formation of acetals.
2,2-Dibutoxypropane: Similar in structure but lacks the methoxyaniline core, leading to different chemical properties and applications.
2-Methoxyaniline: The core structure of the compound, used in various chemical reactions and applications.
Properties
CAS No. |
90177-04-1 |
|---|---|
Molecular Formula |
C18H31NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-(2,2-dibutoxypropyl)-2-methoxyaniline |
InChI |
InChI=1S/C18H31NO3/c1-5-7-11-21-18(3,22-12-8-6-2)14-15-9-10-17(20-4)16(19)13-15/h9-10,13H,5-8,11-12,14,19H2,1-4H3 |
InChI Key |
AAIKZTOTGFKLCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(CC1=CC(=C(C=C1)OC)N)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


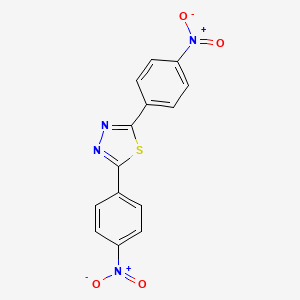
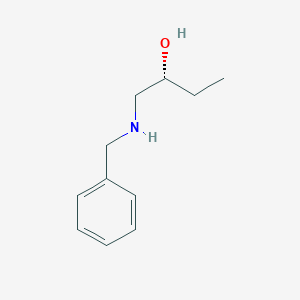
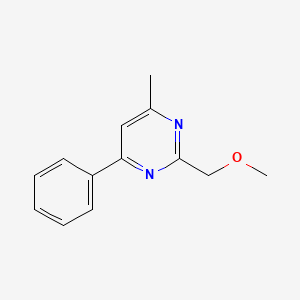
![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
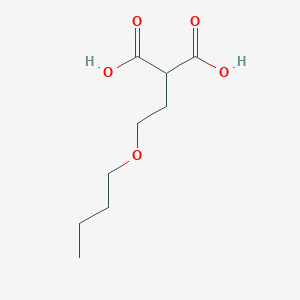
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

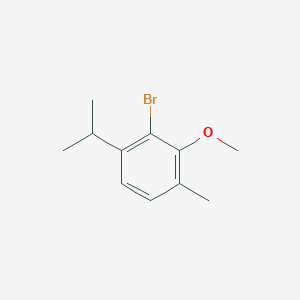
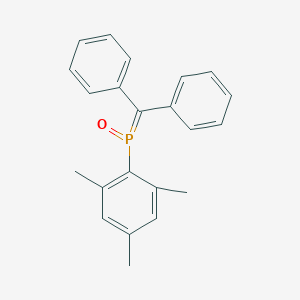

![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
